N-Boc-8-amino-octanoic acid
Description
Historical Context and Significance of ω-Amino Acids in Peptide and Peptidomimetic Chemistry
ω-Amino acids are a class of non-proteinogenic amino acids characterized by having the amino group attached to the terminal carbon of an aliphatic chain. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, ω-amino acids are not encoded by the genetic code but are found in various natural products. Their incorporation into peptide structures gives rise to peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.gov
Role of Boc-Protection in Contemporary Organic Synthesis and Its Application to ω-Amino Acids
The development of protecting groups has been pivotal in the advancement of organic synthesis, particularly in the assembly of complex molecules like peptides. A protecting group temporarily blocks a reactive functional group to prevent it from participating in a chemical reaction, allowing for selective transformations at other sites in the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. nih.gov
Introduced in the late 1950s, the Boc group gained prominence in solid-phase peptide synthesis (SPPS). nih.gov Its key advantage lies in its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being easily removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA). nih.gov This orthogonality allows for the selective deprotection of the N-terminal amine of a growing peptide chain without disturbing other acid-labile protecting groups on the amino acid side chains.
In the context of ω-amino acids like 8-aminooctanoic acid, the Boc group provides crucial control during synthesis. By protecting the terminal amino group, Boc-8-Aoc-OH can be selectively coupled via its carboxylic acid to another molecule, such as a growing peptide chain on a solid support. The Boc group ensures that the amino functionality of the 8-Aoc moiety does not interfere with the coupling reaction. Once the desired structure is assembled, the Boc group can be efficiently removed to reveal the free amine for further functionalization or to yield the final product.
Current Research Landscape and Future Directions for Boc-8-Aoc-OH in Chemical Biology and Medicinal Chemistry
Boc-8-Aoc-OH is increasingly utilized as a versatile linker and spacer in the design of bioactive molecules. Its eight-carbon chain provides a flexible and hydrophobic spacer that can be used to connect different molecular entities, such as a targeting moiety and a therapeutic agent. This is particularly relevant in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where Boc-8-Aoc-OH can serve as a component of the linker that tethers a target-binding ligand to an E3 ligase-recruiting ligand.
A significant area of research where the 8-Aoc linker has demonstrated considerable promise is in the development of diagnostic imaging agents for cancer. A notable study focused on enhancing the melanoma-targeting properties of a technetium-99m (99mTc)-labeled lactam bridge-cyclized α-melanocyte-stimulating hormone (α-MSH) peptide. nih.govnih.govsnmjournals.org In this research, different linkers were inserted between the peptide and the chelating agent for 99mTc. The study compared an 8-aminooctanoic acid (Aoc) linker with amino acid-based (GGG and GSG) and polyethylene (B3416737) glycol-based (PEG₂) linkers.
The research findings highlighted the superior performance of the Aoc linker. The resulting radiolabeled peptide, 99mTc(EDDA)-HYNIC-AocNle-CycMSHhex , exhibited the highest tumor uptake among the tested compounds. nih.govsnmjournals.org Specifically, at 2 hours post-injection, the tumor uptake was 22.3 ± 1.72 %ID/g (percent injected dose per gram), which was significantly higher than the peptides with the GGG, GSG, or PEG₂ linkers. snmjournals.org
| Peptide Conjugate | IC₅₀ (nM) |
|---|---|
| HYNIC-GGGNle-CycMSHhex | 1.8 ± 0.2 |
| HYNIC-GSGNle-CycMSHhex | 1.5 ± 0.3 |
| HYNIC-PEG₂Nle-CycMSHhex | 1.3 ± 0.1 |
| HYNIC-AocNle-CycMSHhex | 1.6 ± 0.2 |
| Radiolabeled Peptide | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio |
|---|---|---|
| 99mTc(EDDA)-HYNIC-GGGNle-CycMSHhex | 9.78 ± 3.40 | 0.89 |
| 99mTc(EDDA)-HYNIC-GSGNle-CycMSHhex | 7.41 ± 4.26 | 0.72 |
| 99mTc(EDDA)-HYNIC-PEG₂Nle-CycMSHhex | 14.32 ± 2.82 | 1.13 |
| 99mTc(EDDA)-HYNIC-AocNle-CycMSHhex | 22.3 ± 1.72 | 3.29 |
Furthermore, the peptide with the Aoc linker demonstrated favorable tumor-to-kidney uptake ratios, which is a critical parameter for reducing off-target radiation exposure. nih.gov At 2, 4, and 24 hours post-injection, these ratios were 3.29, 3.63, and 6.78, respectively. nih.gov The high tumor uptake and rapid urinary clearance allowed for clear visualization of melanoma lesions using SPECT/CT imaging just 2 hours after injection. nih.gov This research underscores the potential of the 8-aminooctanoic acid linker, and by extension Boc-8-Aoc-OH as its synthetic precursor, for developing improved diagnostic and potentially therapeutic radiopharmaceuticals.
Future directions for Boc-8-Aoc-OH are likely to expand into the synthesis of novel antimicrobial peptides, where the hydrophobic nature of the octanoic acid chain can be exploited to enhance membrane disruption of bacteria. Additionally, its use in constructing libraries of peptidomimetics will continue to be a valuable strategy in the quest for new drug candidates with improved pharmacological properties. The ability to precisely control the introduction of this functionalized linker will undoubtedly contribute to the development of more sophisticated and effective molecules for both research and clinical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRZYWCRQHFPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338080 | |
| Record name | Boc-8-Aoc-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30100-16-4 | |
| Record name | 8-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30100-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-8-Aoc-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-{[(tert-butoxy)carbonyl]amino}octanoic acid | |
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Synthetic Methodologies and Reaction Design for Boc 8 Aoc Oh and Its Conjugates
Synthetic Routes to Boc-8-Aoc-OH: Methodological Advancements and Strategic Considerations
Optimization of Amino Group Protection Strategies with tert-Butoxycarbonyl (Boc)
The protection of the primary amine of 8-aminooctanoic acid with a tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of Boc-8-Aoc-OH. The Boc group is favored for its stability under a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions. organic-chemistry.orgorganic-chemistry.org The standard method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com
Optimization of this reaction is crucial for achieving high yields and purity. The choice of base and solvent system can significantly impact the reaction's efficiency. Common bases include triethylamine (B128534) or pyridine, often used in solvents like dichloromethane (B109758) or tetrahydrofuran. numberanalytics.com For less reactive or sterically hindered amines, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. numberanalytics.comrsc.org Research has also explored alternative conditions, such as using perchloric acid adsorbed on silica (B1680970) gel as a reusable catalyst for chemoselective N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org Furthermore, catalyst-free N-tert-butoxycarbonylation in water has been shown to produce N-t-Boc derivatives chemoselectively, avoiding common side products. organic-chemistry.org
Table 1: Selected Conditions for N-Boc Protection of Amines
| Reagent/Catalyst | Solvent | Conditions | Key Features |
|---|---|---|---|
| Boc₂O, Triethylamine, DMAP | Dichloromethane | Room Temperature | Standard, efficient for many substrates. numberanalytics.comnih.gov |
| Boc₂O | Water | Room Temperature | Catalyst-free, chemoselective, environmentally benign. organic-chemistry.org |
| Boc₂O, HClO₄–SiO₂ | Solvent-free | Room Temperature | Heterogeneous, reusable catalyst, high efficiency. organic-chemistry.org |
| Boc₂O, 1-Alkyl-3-methylimidazolium cation (Ionic Liquid) | Ionic Liquid | Room Temperature | Catalytic activation of Boc₂O, excellent chemoselectivity. organic-chemistry.org |
Synthesis of the 8-Aminooctanoic Acid (8-Aoc) Backbone and Precursor Functionalization
The 8-aminooctanoic acid (8-Aoc) backbone is a linear C8 aliphatic chain with terminal amino and carboxyl groups. chemblink.com Several synthetic routes to this precursor have been developed, starting from various materials.
One reported method begins with cyclohexanone, which undergoes a rearrangement with sodium azide (B81097) and concentrated sulfuric acid to yield 2-azacycloheptanone, followed by acid hydrolysis to produce 8-aminooctanoic acid. guidechem.com However, this method involves potentially explosive and toxic reagents, making it less suitable for large-scale industrial production. guidechem.com
Another route involves the reaction of octanediol with hydrogen bromide to form 8-bromo-1-octanol. guidechem.com This intermediate is then oxidized to 8-bromo-1-octanoic acid, which subsequently reacts with ammonia (B1221849) to yield the final product. guidechem.com A more efficient industrial method reacts a halogenated carboxylic acid ester, like 8-chlorooctanoic acid ethyl ester, with a metal cyanate (B1221674) (e.g., potassium cyanate) and an alcohol. google.com This forms a urethane (B1682113) carbonic acid ester, which is then saponified under acidic conditions to produce 8-aminooctanoic acid in high yield. google.com
Additionally, 8-aminooctanoic acid can be prepared via the catalytic hydrolysis of methyl 8-aminooctanoate. This process involves heating the ester with 10% palladium on carbon (Pd/C) in water, resulting in a high yield of the desired acid. nbinno.comchemicalbook.com
Table 2: Comparison of Synthetic Routes to 8-Aminooctanoic Acid
| Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Cyclohexanone | Sodium azide, H₂SO₄ | Utilizes readily available starting material. | Use of explosive and toxic reagents (sodium azide). guidechem.com |
| Octanediol | HBr, Jones reagent, NH₃ | Stepwise functionalization. | High cost of starting material, use of heavy metals. guidechem.com |
| 8-Chlorooctanoic acid ethyl ester | KOCN, Ethanol, Acid | High yield, suitable for industrial scale. google.com | Requires handling of halogenated compounds. |
| Methyl 8-aminooctanoate | 10% Pd/C, Water | High yield (95%), clean reaction. nbinno.comchemicalbook.com | Requires precursor synthesis of the methyl ester. |
Chemical Reactivity and Derivatization Strategies of Boc-8-Aoc-OH
The synthetic utility of Boc-8-Aoc-OH stems from the differential reactivity of its two functional groups, which allows for selective chemical transformations.
Formation of Amide Bonds via Terminal Carboxylic Acid Activation (e.g., EDC, HATU Coupling)
The terminal carboxylic acid of Boc-8-Aoc-OH can be activated to react with primary or secondary amines, forming a stable amide bond. This is a cornerstone of its use as a linker. medkoo.commedchemexpress.com The activation of the carboxyl group is necessary to create a reactive intermediate that is susceptible to nucleophilic attack by an amine. bachem.com
Commonly used coupling reagents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. bachem.comnih.gov The reaction of a carboxylic acid with EDC and HOBt forms a reactive HOBt ester intermediate. nih.gov Another powerful class of reagents is uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high reactivity and are frequently used in challenging coupling reactions. nih.govnih.govrsc.org The choice of coupling reagent and conditions depends on the specific substrates and the desired reaction outcome. luxembourg-bio.com
Table 3: Common Coupling Reagents for Amide Bond Formation
| Reagent | Additive (if common) | Solvent | Key Characteristics |
|---|---|---|---|
| EDC | HOBt, Oxyma Pure® | DMF, NMP, DCM | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup. bachem.com |
| DIC | HOBt, HOAt | DMF, NMP | Byproduct (diisopropylurea) is less soluble; often used when base-free conditions are needed. bachem.com |
| HATU | DIPEA (base) | DMF, NMP | Highly efficient uronium-based reagent, good for sterically hindered couplings. nih.govrsc.org |
| PyBOP | DIPEA (base) | DMF, NMP | Phosphonium-based reagent, less effective than HATU in some cases. nih.govrsc.org |
Selective Deprotection of the Boc Group for Amine Functionalization
Once the carboxylic acid end of Boc-8-Aoc-OH has been conjugated, the Boc protecting group can be removed to liberate the primary amine for further functionalization. The Boc group is designed to be labile under acidic conditions. organic-chemistry.orgacsgcipr.org
Standard deprotection is achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). iris-biotech.de A common protocol uses 4 M hydrogen chloride (HCl) in an anhydrous dioxane solution, which can efficiently and selectively deprotect Nα-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters and ethers. researchgate.net The generation of a tert-butyl cation during acidic cleavage can lead to side reactions, such as alkylation of nucleophilic sites on the substrate. acsgcipr.org To prevent this, scavengers are often added to the reaction mixture. organic-chemistry.org
Selective deprotection is possible due to the high acid sensitivity of the Boc group compared to many other protecting groups. acsgcipr.org For instance, careful control of acid concentration and reaction time allows for the removal of a Boc group while leaving a more robust acid-labile group, like a benzyl (B1604629) (Bzl) protecting group, intact. mdpi.com Alternative methods, such as thermolytic deprotection in the absence of an acid catalyst, have also been developed, offering another layer of selectivity, for example, between aryl and alkyl N-Boc groups based on temperature control. acs.org
Exploration of Orthogonal Protecting Group Strategies in Complex Molecular Architectures
In the synthesis of complex molecules with multiple functional groups, such as peptides or bioconjugates, orthogonal protecting group strategies are essential. organic-chemistry.org Orthogonality refers to the use of two or more protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting the others. organic-chemistry.orgiris-biotech.de
The Boc group is a key component of such strategies. It is acid-labile, making it orthogonal to base-labile groups like Fluorenylmethyloxycarbonyl (Fmoc) and groups removed by hydrogenolysis, such as benzyloxycarbonyl (Cbz). organic-chemistry.orgorganic-chemistry.org The most common orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de In this scheme, the temporary α-amino protection is provided by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu) ethers, esters, and Boc. iris-biotech.deresearchgate.net
Boc-8-Aoc-OH can be integrated into these complex syntheses. For example, in an Fmoc-based SPPS, Boc-8-Aoc-OH could be coupled via its carboxylic acid to a resin-bound peptide. After chain elongation is complete and the terminal Fmoc group is removed, a final cleavage step using a strong acid like TFA would simultaneously cleave the peptide from the resin and deprotect the Boc group on the 8-Aoc linker, along with other tBu-based side-chain protecting groups. iris-biotech.de This allows for the precise placement and subsequent functionalization of the amino group on the linker.
Advanced Synthetic Techniques for Integration of Boc-8-Aoc-OH
The integration of non-proteinogenic amino acids like N-tert-butyloxycarbonyl-8-aminooctanoic acid (Boc-8-Aoc-OH) into larger molecules, particularly peptides, requires specialized synthetic strategies. Boc-8-Aoc-OH, a derivative of 8-aminooctanoic acid, functions as a non-polar, flexible spacer, and its successful incorporation hinges on the selection of appropriate synthetic methodologies. These techniques range from well-established solid-phase protocols to modern microwave-assisted approaches designed to enhance reaction efficiency.
Solid-Phase Peptide Synthesis (SPPS) Protocols Incorporating Boc-8-Aoc-OH Derivatives
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone methodology for assembling peptide chains. In the context of Boc-8-Aoc-OH, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is particularly relevant. This approach utilizes the acid-labile Boc group for temporary Nα-protection and typically employs benzyl-based groups for side-chain protection, which are removed simultaneously with cleavage from the resin. nih.gov The incorporation of a spacer like Boc-8-Aoc-OH follows the standard SPPS cycle of deprotection, coupling, and washing. csic.es Given its structure, Boc-8-Aoc-OH is used to introduce a defined-length hydrocarbon chain between peptide segments or between a peptide and a conjugated moiety.
The choice of solid support is critical in Boc-SPPS to ensure stability throughout the synthesis and efficient final cleavage. The linkage of the C-terminal amino acid to the resin must be stable to the repeated acid treatments required for Boc group removal (e.g., with trifluoroacetic acid, TFA) but cleavable under stronger acidic conditions at the end of the synthesis. researchgate.net
Resin Compatibility: Several resins are suitable for Boc-SPPS and are therefore compatible with syntheses involving Boc-8-Aoc-OH.
Merrifield Resin: This is a classic resin for Boc-SPPS, consisting of chloromethylated polystyrene. chempep.com The first amino acid is typically loaded as its cesium salt to form a benzyl ester linkage, a method that minimizes racemization. chempep.com
PAM (Phenylacetamidomethyl) Resin: This resin offers enhanced stability of the anchoring linkage compared to the Merrifield resin. The phenylacetamido linker reduces the premature loss of the peptide chain during the repetitive TFA deprotection steps. chempep.com Peptides are released from PAM resin using strong acids like hydrogen fluoride (B91410) (HF). chempep.com
BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are specifically used for the synthesis of C-terminal peptide amides. chempep.combachem.com The peptide is cleaved from these supports using HF. sigmaaldrich.com
The selection of the resin depends on whether the final product incorporating the Boc-8-Aoc-OH spacer is a peptide acid or a peptide amide. For peptide acids, preloaded PAM resins are often recommended to avoid potential racemization during the initial esterification step. bachem.com
Interactive Table: Resin Compatibility for Boc-SPPS
| Resin Type | Linkage Type | Primary Use | Cleavage Reagent | Key Characteristics |
|---|---|---|---|---|
| Merrifield | Benzyl Ester | Peptide Acids | HF, TFMSA | Classic resin; risk of chain loss with long peptides. chempep.com |
| PAM | Phenylacetamidomethyl | Peptide Acids | HF | Increased stability to TFA, reducing premature chain loss. chempep.com |
| BHA/MBHA | Benzhydrylamine | Peptide Amides | HF | Standard for producing C-terminal amides. chempep.comsigmaaldrich.com |
On-Resin Coupling: The SPPS cycle for incorporating Boc-8-Aoc-OH or any Boc-protected amino acid involves two main steps: deprotection and coupling.
Coupling: The incoming Boc-8-Aoc-OH (or another Boc-amino acid) is activated and coupled to the newly freed N-terminal amine of the peptide-resin. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) often with an additive like N-hydroxybenzotriazole (HOBt), or more advanced reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.net The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or DCM. researchgate.net The cycle of deprotection and coupling is repeated until the desired sequence is assembled.
Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed. In Boc-SPPS, this is accomplished with a single, strong acid treatment.
Hydrogen Fluoride (HF): Anhydrous HF is the most common and versatile reagent for cleaving peptides from Merrifield, PAM, and MBHA resins. nih.govsigmaaldrich.com The procedure is highly efficient but requires specialized, HF-resistant equipment due to its toxicity and corrosiveness. nih.gov The cleavage reaction is performed in the presence of "scavengers," such as anisole (B1667542) or p-cresol, which are carbocation traps that prevent the reattachment of protecting groups to sensitive amino acid residues like tryptophan or methionine. nih.gov
TFMSA (Trifluoromethanesulfonic acid): TFMSA is a strong acid alternative to HF that can be used for cleavage from MBHA resins. researchgate.netsigmaaldrich.com It is often used in a "low-high" two-step procedure to minimize side reactions. sigmaaldrich.com
TMSOTf (Trimethylsilyl trifluoromethanesulfonate): This is another strong acid alternative to HF for cleavage from MBHA resins. researchgate.net
The choice of cleavage cocktail depends on the peptide sequence and the type of resin used. sigmaaldrich.com
Interactive Table: Comparison of Cleavage Reagents in Boc-SPPS
| Reagent | Description | Advantages | Disadvantages |
|---|---|---|---|
| Anhydrous HF | The most widely used reagent for final cleavage in Boc-SPPS. nih.gov | Highly versatile and effective for most peptides and resins. sigmaaldrich.com | Toxic, corrosive, requires special apparatus. nih.gov |
| TFMSA | Trifluoromethanesulfonic acid, a strong acid alternative to HF. sigmaaldrich.com | Does not require specialized HF apparatus. researchgate.net | May cause more side reactions with certain peptides. researchgate.net |
| TMSOTf | Trimethylsilyl trifluoromethanesulfonate, another strong acid alternative. researchgate.net | Does not require specialized HF apparatus. | May cause serious side reactions. researchgate.net |
Solution-Phase Synthesis Approaches for Boc-8-Aoc-OH Containing Compounds
While SPPS is dominant for peptide synthesis, solution-phase (or liquid-phase) synthesis remains a valuable technique, particularly for large-scale production or the synthesis of complex fragments. acs.orggoogle.com In this approach, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. tesisenred.net
The incorporation of Boc-8-Aoc-OH into a compound via solution-phase synthesis follows the fundamental principles of peptide bond formation. A typical reaction would involve dissolving Boc-8-Aoc-OH and the desired amino-component (e.g., an amino acid ester) in an appropriate organic solvent. A coupling reagent, such as HATU or PyBOP, and a base (e.g., DIEA) are added to facilitate the formation of the amide bond. acs.org
Key steps include:
Activation: The carboxyl group of Boc-8-Aoc-OH is activated by the coupling reagent.
Coupling: The activated species reacts with the free amine of the target molecule.
Workup and Purification: After the reaction, the product is isolated from the reaction mixture through extraction and then purified, typically by column chromatography, to remove unreacted starting materials and byproducts.
This method allows for rigorous characterization of intermediates but is more labor-intensive and time-consuming than SPPS due to the need for purification at each stage. tesisenred.net It is particularly useful for synthesizing dipeptide fragments containing Boc-8-Aoc-OH that might later be used in a larger fragment condensation strategy.
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for dramatically accelerating reaction rates. numberanalytics.com By using microwave radiation, the polar molecules in a reaction mixture are heated rapidly and uniformly through a mechanism known as dielectric heating. numberanalytics.com This leads to significant reductions in reaction times, often from hours to minutes, and can result in improved reaction yields and product purity. numberanalytics.comacs.org
This technology is applicable to syntheses involving Boc-8-Aoc-OH in both solid-phase and solution-phase formats.
In SPPS: Microwave energy can be applied during the coupling and deprotection steps. The rapid heating can help overcome steric hindrance and aggregation, which are common issues in the synthesis of "difficult" peptide sequences. researchgate.net Microwave-assisted activation of linkers on a resin has also been reported as an efficient strategy. researchgate.net
In Solution-Phase: Microwave heating can accelerate the coupling of Boc-8-Aoc-OH with other molecules in solution, leading to faster product formation and potentially higher yields. frontiersin.org Studies on various organic reactions, including esterifications and condensations, have demonstrated the successful transfer of batch microwave protocols to continuous flow systems, allowing for larger scale production. acs.org
Research has shown that microwave-assisted synthesis can lead to cleaner reactions and higher yields in shorter timeframes compared to conventional heating methods. frontiersin.org For example, a study on the synthesis of a complex alkaloid reported a 90% yield with microwave assistance compared to 40% with traditional heating. numberanalytics.com The application of this technique to reactions involving Boc-8-Aoc-OH can therefore offer significant advantages in efficiency.
Applications of Boc 8 Aoc Oh in Peptide Chemistry and Peptidomimetics
Design and Synthesis of Complex Peptides Incorporating Boc-8-Aoc-OH
The incorporation of Boc-8-Aoc-OH into peptide sequences allows for the introduction of specific structural and functional attributes.
Boc-8-Aoc-OH, or its related amino acid derivative, 3-aminooctanoic acid (Aoc), is a component found in naturally occurring lipopeptides such as Laxaphycins mdpi.comnih.govmdpi.comnih.gov. Laxaphycins are cyclic lipopeptides produced by cyanobacteria, characterized by their complex structures that include non-proteinogenic amino acids like Aoc mdpi.comnih.govmdpi.com. The presence of aminooctanoic acid residues contributes to the lipophilic character of these peptides, influencing their membrane interactions and biological activities mdpi.comnih.gov. Research into synthesizing analogues of these natural products often involves utilizing protected amino acid building blocks like Boc-8-Aoc-OH to achieve specific structural modifications and study structure-activity relationships mdpi.commdpi.com.
Boc-8-Aoc-OH in Peptidomimetic Design and Conformational Control
Beyond natural peptide frameworks, Boc-8-Aoc-OH is a valuable tool in the design of peptidomimetics, molecules that mimic the structure and function of peptides but often possess enhanced stability or modified properties.
The ability to incorporate flexible linkers like Boc-8-Aoc-OH is crucial for constructing macrocyclic peptidomimetics ku.dkhoeford.com. Macrocyclization can impart conformational rigidity, which is often desirable for improving binding affinity and metabolic stability. The octanoic acid chain can serve as a flexible segment within these macrocyclic structures, allowing for controlled conformational states and potentially influencing interactions with biological targets.
Structure Activity Relationship Sar Studies and Mechanistic Investigations of Boc 8 Aoc Oh Containing Compounds
Modulation of Biological Activity through Structural Modifications of Boc-8-Aoc-OH Derivatives
The inherent characteristics of the Boc-8-Aoc-OH scaffold, namely its defined chain length, flexibility, and the stereochemical possibilities upon derivatization, are pivotal in modulating the biological activity of the final compounds.
The eight-carbon alkane chain of Boc-8-Aoc-OH is a critical determinant of the physicochemical properties and, consequently, the pharmacological profile of its derivatives. The length of an alkane chain directly influences properties such as hydrophobicity, viscosity, and boiling point. tutorchase.com In a biological context, this translates to effects on membrane interaction, solubility, and molecular flexibility.
Research on homologous series of molecules shows that variations in alkane chain length can have profound and sometimes predictable effects on bioactivity. For instance, in 1,2-alkanediols, antimicrobial and sensory irritation potentials were found to increase with the length of the alkane chain. researchgate.net Conversely, percutaneous absorption was negatively correlated with chain length. researchgate.net In studies of fatty acids, aqueous solubility decreases exponentially as the carbon chain lengthens, which in turn affects drug uptake and release kinetics from carrier systems. mdpi.com
The flexibility of the octanoic chain in Boc-8-Aoc-OH allows it to adopt various conformations, which can be crucial for fitting into a receptor's binding pocket or for traversing a cell membrane. Studies on other flexible molecules have shown that this property can influence biological activity. nih.gov In the context of peptide modifications, substituting the natural branched fatty acid in polymyxin (B74138) B with linear chains of varying lengths (from C6 to C12) was a key strategy to probe the impact of the acyl chain on antimicrobial activity. ub.edu The C8 chain of 8-aminooctanoic acid is a common component in these types of SAR studies. Furthermore, the distinction between laxaphycin B (containing 3-aminodecanoic acid, C10) and laxaphycin D (containing 3-aminooctanoic acid, C8) highlights how a subtle change in chain length can lead to distinct natural product analogues. nih.gov
Table 1: General Impact of Increasing Alkane Chain Length on Physicochemical and Biological Properties
| Property | General Trend with Increasing Chain Length | Rationale | Citation(s) |
| Hydrophobicity | Increases | Greater number of nonpolar C-H bonds. | mdpi.com |
| Boiling/Melting Point | Increases | Stronger London dispersion forces between molecules. | tutorchase.com |
| Viscosity | Increases | Increased intermolecular entanglement and resistance to flow. | tutorchase.com |
| Aqueous Solubility | Decreases | Reduced polarity relative to overall molecular size. | mdpi.com |
| Antimicrobial Activity | Often Increases (up to a point) | Enhanced ability to disrupt bacterial cell membranes. | researchgate.net |
| Flammability | Decreases | Lower volatility of longer-chain compounds. | tutorchase.com |
Stereochemical Considerations and Their Influence on Bioactivity
While the parent Boc-8-Aoc-OH molecule is achiral, its incorporation into or modification with chiral centers introduces stereochemical complexity that profoundly influences bioactivity. Biological systems, being inherently chiral, often exhibit stereospecific interactions with molecules.
In the field of peptide chemistry, the stereochemistry of amino acid residues is paramount. SAR studies on peptidomimetics have shown that substituting a naturally occurring L-amino acid with its D-enantiomer can lead to significant changes in activity. For example, a linear peptide with an arginine residue in the D-configuration showed good activity against S. aureus. mdpi.com This is often attributed to increased stability against enzymatic degradation by proteases, which typically target L-amino acids.
SAR Analysis of Peptide and Peptidomimetic Libraries Featuring Boc-8-Aoc-OH
Boc-8-Aoc-OH is a valuable tool for constructing peptide and peptidomimetic libraries aimed at discovering new therapeutic agents. Its defined length and hydrophobicity make it an ideal acyl group for modifying peptides to enhance properties like membrane interaction and stability.
The incorporation of a fatty acid tail, such as the one derived from 8-aminooctanoic acid, is a common strategy to improve the potency of antimicrobial peptides (AMPs). This modification enhances the peptide's amphipathicity, a key feature for disrupting bacterial membranes.
SAR studies on AMPs frequently involve varying the length and nature of an N-terminal acyl chain. Research on polymyxin analogues demonstrated that modifying the hydrophobic regions by incorporating unnatural amino acids and altering the acyl chain could yield compounds with excellent activity against multidrug-resistant (MDR) Gram-negative pathogens. nih.govacs.org In one such study, the branched octanoic acid of polymyxin B was replaced with linear chains, including octanoic acid, to fine-tune the molecule's properties. ub.edu Similarly, studies on other peptidomimetics showed that adding an N-Boc group, which increases hydrophobicity, enhanced antibacterial activity significantly. mdpi.com
The introduction of non-proteinogenic amino acids, such as Api (4-(aminomethyl)phenylalanine), in place of lysine (B10760008) residues in AMPs has been shown to maintain comparable levels of antimicrobial activity, indicating that the core antimicrobial properties can be preserved while fine-tuning other characteristics. nih.gov
Table 2: Antimicrobial Activity (MIC, µg/mL) of Modified Peptides
| Peptide/Compound | S. aureus | E. coli | P. aeruginosa | MDR P. aeruginosa | Citation |
| 17KKV-Aib (Parent Peptide) | 4 | 4 | 4 | 8 | nih.gov |
| Peptide 2 (Api at pos. 1) | 4 | 4 | 4 | 8 | nih.gov |
| Peptide 5 (Api at pos. 10) | 4 | 8 | 8 | 8 | nih.gov |
| Peptide 8 (Api at pos. 17) | 4 | 4 | 4 | 8 | nih.gov |
Investigation of Receptor Binding, Agonist, and Antagonist Profiles
The structural features of a ligand, including its size, shape, and the distribution of hydrophobic and hydrophilic regions, dictate its binding affinity for a receptor and determine whether it will act as an agonist (activator) or antagonist (blocker). The Boc-8-Aoc-OH moiety can be used to systematically probe these interactions.
In opioid receptor research, ligands are characterized by their binding affinities (Ki) and their functional activities (e.g., pEC50 for agonism). d-nb.info Subtle chemical changes can switch a compound from an agonist to an antagonist. nih.gov The incorporation of a moiety like Boc-8-Aoc-OH into a pharmacophore can alter its interaction with key residues in a binding pocket, thereby modulating its functional profile. For instance, the synthesis of a potent neuromedin U analogue involved the use of Boc-8-Aoc-OH, indicating its utility in creating molecules with specific receptor-modulating activities. iiitd.edu.in
Table 3: Example of Ligand Profile at Opioid Receptors
| Ligand | Receptor | Activity | Potency (pEC50) / Affinity (Ki) | Citation |
| NalBzoH | MOR | Agonist | pEC50 = 8.74 | nih.gov |
| NalBzoH | KOR | Agonist | pEC50 = 9.45 | nih.gov |
| DAMGO | MOR | Full Agonist | - | nih.gov |
| (-)-U-50,488 | KOR | Full Agonist | - | nih.gov |
| Metazocine | δ-opioid | Agonist | Ki = 2.0 nM | d-nb.info |
| Morphine | δ-opioid | Agonist | Ki = 110 nM | d-nb.info |
Hydrophobicity Tuning and Its Effect on Bioactivity (e.g., Polymyxin Analogues)
Hydrophobicity is a master variable in drug design, influencing everything from target binding to membrane permeability. The eight-carbon chain of Boc-8-Aoc-OH provides a significant hydrophobic contribution that can be leveraged to optimize bioactivity.
The most compelling examples come from the development of new polymyxin analogues to combat resistant bacteria. nih.govacs.org The mechanism of resistance to colistin (B93849) (polymyxin E) often involves modification of the bacterial outer membrane's lipopolysaccharide (LPS), which weakens the initial electrostatic attraction of the antibiotic. Research has shown that by fine-tuning the hydrophobicity of polymyxin analogues—often by modifying the N-terminal fatty acyl group—it is possible to strengthen hydrophobic interactions with the LPS. nih.govacs.org This can compensate for the weakened electrostatic binding, restoring potent antimicrobial activity against colistin-resistant strains. nih.gov
In these studies, a clear correlation was observed between the hydrophobicity of the compounds (measured by their retention time in reversed-phase HPLC) and their antimicrobial activity. nih.govacs.org This demonstrates that the precise level of hydrophobicity conferred by a group like 8-aminooctanoic acid is not just a general requirement but a tunable parameter for overcoming specific resistance mechanisms.
Mechanistic Insights into the Molecular Action of Boc-8-Aoc-OH Containing Molecules
The chemical entity Boc-8-Aoc-OH, an N-Boc-protected form of 8-aminooctanoic acid, serves as a crucial linker component in the design of sophisticated heterobifunctional molecules. These molecules are engineered to modulate cellular processes by inducing proximity between two specific proteins. The mechanistic role of Boc-8-Aoc-OH is best understood by examining its application in targeted protein acetylation technologies, such as Acetylation Targeting Chimeras (AceTAGs).
Elucidation of Molecular Targets and Binding Modes
In the context of AceTAGs, molecules incorporating a Boc-8-Aoc-OH linker are designed to hijack the cell's natural protein modification machinery. These heterobifunctional molecules are composed of three key parts: a ligand that binds to a target protein, a ligand that recruits an effector enzyme, and the linker that connects them. The Boc-8-Aoc-OH moiety is utilized as this connecting element.
The primary molecular targets of AceTAGs containing a Boc-8-Aoc-OH-derived linker are the lysine acetyltransferase p300/CBP and a protein of interest (POI) that has been genetically fused with the FKBP12F36V protein tag. biorxiv.orgbiorxiv.org The AceTAG molecule simultaneously binds to the bromodomain of p300/CBP and to the FKBP12F36V tag on the POI. biorxiv.orgbiorxiv.org This binding induces the formation of a ternary complex, bringing the acetyltransferase in close proximity to the POI. biorxiv.orgbiorxiv.org
The formation and stability of this ternary complex are critical for the molecule's function. The linker's length and chemical nature, for which Boc-8-Aoc-OH provides the backbone, are determining factors in the stability and efficiency of this induced proximity. nih.govnih.gov The eight-carbon chain of the Boc-8-Aoc-OH linker provides the necessary spatial separation between the two binding ligands, allowing for the successful formation of the ternary complex. biorxiv.orgbiorxiv.org The ability of these molecules to induce this complex has been demonstrated to be dependent on the linker. biorxiv.org
The binding within this ternary complex can exhibit cooperativity, which describes how the binding of the first protein influences the binding of the second. nih.govbiorxiv.org This can be positive (enhancing the binding of the second protein), negative (hindering it), or non-cooperative. nih.gov The specific conformation and flexibility afforded by the linker are instrumental in determining the nature of this cooperativity. nih.govchemrxiv.org While detailed studies on the specific cooperativity effects of the Boc-8-Aoc-OH linker are not extensively documented, its successful use in functional AceTAGs suggests it facilitates a productive ternary complex formation. biorxiv.orgbiorxiv.org
The table below summarizes the key molecular players and their interactions in AceTAGs utilizing a Boc-8-Aoc-OH-derived linker.
| Component | Role | Binding Partner(s) |
| AceTAG Molecule | Induces proximity between p300/CBP and the target protein. | p300/CBP, FKBP12F36V-tagged POI |
| p300/CBP Ligand | Binds to the lysine acetyltransferase p300/CBP. | Bromodomain of p300/CBP |
| FKBP12F36V Ligand | Binds to the genetically tagged protein of interest. | FKBP12F36V |
| Boc-8-Aoc-OH Linker | Covalently connects the two ligands, enabling ternary complex formation. | Connects the p300/CBP and FKBP12F36V ligands |
Role of the Boc-8-Aoc-OH Moiety in Modulating Cellular Uptake and Stability
The eight-carbon alkyl chain of Boc-8-Aoc-OH contributes to the lipophilicity of the entire molecule. Increased lipophilicity can enhance the ability of a molecule to passively diffuse across the lipid bilayer of the cell membrane, thereby improving its cellular uptake. In the context of radiolabeled bombesin (B8815690) (BBN) conjugates, the inclusion of an 8-Aoc linker has been noted in studies of cellular uptake and biodistribution. itn.ptresearchgate.net While not directly studying Boc-8-Aoc-OH, these findings suggest that the octanoic acid backbone can be a valuable component for molecules designed to enter cells.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom also influences the molecule's properties. The Boc group is known for its stability under a range of conditions, including those found in biological systems. medkoo.com It is generally stable to basic and nucleophilic environments and requires acidic conditions for removal. medkoo.com This stability is crucial during the synthesis of the heterobifunctional molecule and ensures the integrity of the linker until the final deprotection step. In the final AceTAG molecule, the Boc group is removed to allow for the attachment of one of the binding ligands, meaning it is not present in the final active molecule. However, its presence during synthesis is a key chemical feature that enables the construction of the complex molecule.
The metabolic stability of the final heterobifunctional molecule is also influenced by the nature of the linker. The amide bonds formed when the carboxylic acid end of Boc-8-Aoc-OH reacts with an amine are generally stable to metabolic degradation. medkoo.com The alkyl chain itself is also relatively resistant to metabolism. In studies of other compounds, the introduction of linkers has been shown to affect metabolic stability. researchgate.net
The table below outlines the key features of the Boc-8-Aoc-OH moiety and their putative roles in the context of a larger molecule.
| Feature of Boc-8-Aoc-OH | Putative Role in Heterobifunctional Molecules |
| Eight-Carbon Alkyl Chain | Increases lipophilicity, potentially aiding in passive cellular uptake. Provides spatial separation for ternary complex formation. |
| Terminal Carboxylic Acid | Allows for the formation of a stable amide bond with an amine-containing ligand. medkoo.com |
| Boc-Protected Amine | Provides a stable, protected nitrogen for synthetic manipulations, which is deprotected for conjugation to the other ligand. medkoo.com |
Computational Chemistry and in Silico Studies of Boc 8 Aoc Oh Systems
In Silico Prediction of Structure-Activity Relationships and Compound Design
Development of QSAR Models for Boc-8-Aoc-OH Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the chemical structure of molecules and their biological activity nih.govnih.govmdpi.comresearchgate.netresearchgate.netljmu.ac.uk. This method relies on the principle that molecules with similar structures often exhibit similar biological properties. QSAR studies typically involve:
Molecular Descriptors: Calculating various numerical descriptors that represent physicochemical, topological, and electronic properties of molecules mdpi.com. These descriptors can include molecular weight, logP, polar surface area, and electronic properties such as frontier orbital energies (EHOMO, ELUMO) rsc.orgacs.org.
Model Development: Employing statistical methods such as multiple linear regression (MLR), support vector regression (SVR), or machine learning algorithms (e.g., Random Forest, Gradient Boosting) to build predictive models that link these descriptors to observed biological activities nih.govmdpi.comresearchgate.netresearchgate.netrsc.org.
Validation: Rigorously validating the developed QSAR models using internal (e.g., cross-validation) and external datasets to ensure their predictive power and applicability domain mdpi.comresearchgate.netrsc.org.
While specific QSAR models developed for Boc-8-Aoc-OH derivatives were not directly identified in the search results, the methodology is widely applied to various chemical series to predict properties like antioxidant activity nih.govresearchgate.net, reaction rate constants rsc.org, or anticancer potential nih.gov. If Boc-8-Aoc-OH were to be incorporated into a larger molecular scaffold, the resulting derivatives could be subjected to QSAR analysis to predict their activity against specific biological targets. For instance, QSAR studies have been performed on phenolic compounds for antioxidant activity nih.govresearchgate.net and on various organic compounds for their reactivity rsc.org.
Virtual Screening for Novel Bioactive Compounds and Hit Identification
Virtual screening (VS) is a computational technique used to identify molecules from large databases that are likely to bind to a specific biological target or possess desired properties . It serves as a rapid and cost-effective method to prioritize compounds for experimental testing in drug discovery . Virtual screening can be broadly categorized into two main approaches:
Structure-Based Virtual Screening (SBVS): This method utilizes the three-dimensional (3D) structure of a biological target (e.g., a protein receptor) to identify ligands that can bind to its active site. Techniques like molecular docking are commonly employed to predict binding affinities and modes .
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. It relies on the similarity of known active molecules (ligands) to identify new potential binders. Methods include pharmacophore modeling, similarity searching, and QSAR-driven screening .
Boc-8-Aoc-OH, as a protected amino acid building block, could be part of larger molecules synthesized for screening libraries. Research on novel bioactive compounds often involves synthesizing diverse chemical libraries, which can then be screened in silico using virtual screening techniques. For example, BOC Sciences offers virtual screening services that leverage QSAR analysis and other computational methods to identify potential drug candidates from vast compound databases . These services aim to improve the efficiency of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally . While specific virtual screening campaigns involving Boc-8-Aoc-OH itself were not found, its role as a synthetic precursor means it could be indirectly involved in the generation of compound libraries for such screening efforts.
Emerging Research Directions and Future Perspectives for Boc 8 Aoc Oh
Advanced Applications in Targeted Drug Discovery and Development
The unique structural features of Boc-8-Aoc-OH position it as a key component in the development of sophisticated therapeutic agents. Its role as a linker is particularly crucial in the design of bifunctional molecules that can modulate cellular processes with high specificity.
Optimization of Linker Design for PROTACs and Other Bifunctional Molecules
Boc-8-Aoc-OH serves as a fundamental building block for the linker component of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedkoo.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov The linker's role is critical, as its length, flexibility, and chemical composition dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov
| Linker Parameter | Influence on PROTAC Activity | Future Optimization Strategy |
| Length | Affects the formation and stability of the ternary complex. nih.gov | Systematic variation of alkyl chain length. |
| Flexibility | Allows for induced-fit binding to the target protein and E3 ligase. | Introduction of rigid motifs to reduce entropy loss upon binding. |
| Composition | Influences physicochemical properties such as solubility and cell permeability. | Incorporation of heteroatoms or polar functional groups. |
Exploration in Diagnostics, Imaging, and Theranostic Agents
The application of Boc-8-Aoc-OH is expanding beyond therapeutics into the realms of diagnostics, imaging, and theranostics. Its function as a linker enables the conjugation of different molecular entities, such as a targeting moiety (e.g., a peptide) and a payload (e.g., an imaging agent or a therapeutic drug). biospace.com Peptide-drug conjugates (PDCs) are an emerging class of targeted therapies where a cytotoxic drug is linked to a peptide that specifically binds to receptors overexpressed on cancer cells.
Boc-8-Aoc-OH can be employed to connect the peptide to the drug, ensuring that the payload is delivered specifically to the target cells. chemimpex.com In the context of diagnostics, the payload could be a fluorescent dye or a radionuclide for imaging purposes. biospace.com For theranostic applications, a single agent can be designed to have both diagnostic and therapeutic capabilities. The flexible nature of the Boc-8-Aoc-OH linker can be advantageous in ensuring that both the targeting moiety and the payload can function optimally without steric hindrance. Future research will likely focus on the development of novel bioconjugation strategies utilizing Boc-8-Aoc-OH to create highly specific and effective diagnostic and theranostic agents. chemimpex.com
Novel Synthetic Methodologies and Sustainable Chemistry Approaches for Boc-8-Aoc-OH Derivatives
The increasing demand for Boc-8-Aoc-OH and its derivatives in drug discovery necessitates the development of more efficient and sustainable synthetic methods. Traditional synthetic routes can be time-consuming and may involve the use of hazardous reagents. Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry are being explored to overcome these limitations. thieme-connect.de
MAOS can significantly reduce reaction times and improve yields by utilizing microwave irradiation to heat the reaction mixture more efficiently and uniformly than conventional heating methods. Flow chemistry, where the reaction is carried out in a continuously flowing stream in a reactor, offers advantages in terms of scalability, safety, and process control. thieme-connect.dersc.org These technologies align with the principles of green chemistry by reducing energy consumption and waste generation. nih.gov Future research will focus on integrating these advanced synthetic methodologies into the production of Boc-8-Aoc-OH-containing molecules, making them more accessible for research and development.
| Synthetic Method | Advantages | Relevance to Boc-8-Aoc-OH |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, cleaner reactions. | Efficient synthesis of Boc-8-Aoc-OH derivatives. |
| Flow Chemistry | Scalability, improved safety, precise process control. thieme-connect.dersc.org | Continuous production of key intermediates and final products. |
| Solid-Phase Peptide Synthesis (SPPS) | Automation, high purity of products. | Incorporation of Boc-8-Aoc-OH into peptide sequences. |
Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation
The discovery of novel therapeutic agents often relies on the screening of large and diverse chemical libraries. nih.gov Boc-8-Aoc-OH is an ideal building block for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short period. nih.gov By systematically varying the components attached to either end of the Boc-8-Aoc-OH linker, vast libraries of compounds can be generated.
These libraries can then be subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activity. nih.gov For instance, in the context of PROTAC development, a library could be created where the target-binding moiety and the E3 ligase-binding moiety are kept constant, while the linker, derived from Boc-8-Aoc-OH and its analogues, is varied in length and composition. This approach allows for the rapid identification of the optimal linker for a given target. The integration of Boc-8-Aoc-OH into combinatorial library synthesis and HTS is a powerful strategy to accelerate the drug discovery process.
Exploration of New Biological Targets and Disease Areas for Boc-8-Aoc-OH Containing Constructs
A significant advantage of using Boc-8-Aoc-OH as a linker is its ability to facilitate the development of molecules that can engage with previously "undruggable" targets, such as protein-protein interactions (PPIs). nih.govnih.gov PPIs play a crucial role in many disease processes, but their large and often flat binding surfaces make them challenging to target with traditional small molecules. nih.gov
Macrocyclic peptides, which can be constructed using linkers like Boc-8-Aoc-OH, are emerging as a promising modality to modulate PPIs. nih.gov The linker helps to constrain the peptide into a specific conformation that can bind with high affinity and selectivity to the target PPI interface. This opens up new avenues for therapeutic intervention in a wide range of diseases, including cancer and inflammatory disorders. nih.gov One example of a novel target is the Transcriptional Enhanced Associate Domain (TEAD), which is involved in tumorigenesis and can be targeted by covalent inhibitors. nih.gov The development of bifunctional molecules and macrocycles containing Boc-8-Aoc-OH holds great promise for addressing a host of challenging diseases by targeting a new generation of biological targets.
Q & A
Q. Critical Considerations :
- Ensure anhydrous conditions during Boc protection to prevent premature deprotection.
- Use thin-layer chromatography (TLC) to monitor reaction progress.
What are the standard protocols for incorporating Boc-8-Aoc-OH into artificial membrane models?
Basic Research Focus
Boc-8-Aoc-OH is widely used to study lipid-protein interactions in synthetic membranes. A typical protocol involves:
Liposome Preparation : Mix Boc-8-Aoc-OH with phospholipids (e.g., DPPC) in chloroform, followed by solvent evaporation and hydration to form vesicles .
Membrane Fluidity Assays : Use fluorescence anisotropy with probes like DPH to measure lipid order changes induced by Boc-8-Aoc-OH .
Permeability Studies : Track ion leakage (e.g., calcein release) to quantify membrane disruption .
Q. Methodological Validation :
- Include control groups without Boc-8-Aoc-OH to isolate its effects.
- Validate lipid-to-compound ratios via Langmuir-Blodgett trough measurements .
How can researchers address discrepancies in Boc-8-Aoc-OH's interaction data with membrane proteins across studies?
Advanced Research Focus
Contradictory findings (e.g., activation vs. inhibition of protein function) may arise from:
Q. Resolution Strategies :
- Triangulation : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular dynamics simulations to cross-validate binding affinities .
- Standardized Buffers : Adopt consensus buffer systems (e.g., HEPES at physiological pH) to reduce variability .
What advanced spectroscopic techniques are optimal for analyzing Boc-8-Aoc-OH's dynamic behavior in lipid-protein systems?
Advanced Research Focus
To study real-time interactions:
- Fluorescence Correlation Spectroscopy (FCS) : Quantifies diffusion coefficients of labeled proteins in Boc-8-Aoc-OH-enriched membranes .
- Solid-State NMR : Resolves atomic-level details of Boc-8-Aoc-OH’s orientation in lipid bilayers .
- FTIR Spectroscopy : Tracks conformational changes in proteins via amide I band shifts .
Q. Experimental Design :
- Use deuterated lipids for enhanced NMR signal clarity.
- Pair spectroscopic data with computational models (e.g., MD simulations) for mechanistic insights .
What strategies mitigate experimental variability when using Boc-8-Aoc-OH in long-term cell culture studies?
Advanced Research Focus
Long-term instability of Boc-8-Aoc-OH in aqueous media can skew results. Mitigation approaches include:
Q. Data Analysis :
- Apply mixed-effects models to account for batch-to-batch variability .
- Use blinded replicates to minimize observer bias .
How does Boc-8-Aoc-OH influence lipid bilayer permeability in controlled experiments?
Basic Research Focus
Design a comparative study using:
Q. Key Parameters :
- Vary Boc-8-Aoc-OH concentrations (0.1–10 µM) to establish dose-response curves.
- Control for temperature and bilayer composition (e.g., cholesterol content) .
What are the ethical and practical considerations for using Boc-8-Aoc-OH in biomedical research?
Advanced Research Focus
While primarily used in vitro, potential biomedical applications require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
